A Comprehensive Technical Guide to 15-Crown-5 for Researchers
A Comprehensive Technical Guide to 15-Crown-5 for Researchers
For Immediate Release
This whitepaper provides a detailed overview of the fundamental properties, experimental protocols, and key applications of 15-Crown-5, a versatile macrocyclic ether essential for various scientific disciplines, including chemistry, biology, and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important compound.
Core Properties of 15-Crown-5
15-Crown-5, with the chemical formula (C₂H₄O)₅, is a cyclic pentamer of ethylene (B1197577) oxide.[1] It functions as a crown ether, a class of compounds known for their ability to selectively bind specific cations within their central cavity. This unique characteristic makes 15-Crown-5 an invaluable tool in a multitude of research and industrial applications.
Physical and Chemical Data
The fundamental physical and chemical properties of 15-Crown-5 are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₂₀O₅ | [2][3][4][5] |
| Molecular Weight | 220.26 g/mol | |
| Appearance | Colorless to faintly yellow, clear viscous liquid | |
| Density | 1.113 g/mL at 20 °C | |
| Boiling Point | 93-96 °C at 0.05 mmHg | |
| Melting Point | -20 °C | |
| Refractive Index (n20/D) | 1.465 | |
| Solubility | Miscible with water and various organic solvents | |
| CAS Number | 33100-27-5 |
Cation Binding and Selectivity
A defining feature of 15-Crown-5 is its ability to form stable complexes with various cations. The cavity of the 15-Crown-5 molecule is particularly well-suited for the sodium cation (Na⁺), leading to high selectivity for this ion. The stability of these complexes is quantified by the stability constant (log K), which is influenced by the solvent system.
Stability Constants (log K) of 15-Crown-5 with Alkali Metal Cations
The following table presents the logarithm of the stability constants for the 1:1 complexes of 15-Crown-5 with several alkali metal cations in different solvents.
| Cation | Solvent | log K | Citations |
| Li⁺ | Propylene Carbonate | >4 | |
| Na⁺ | Propylene Carbonate | 3.39 | |
| K⁺ | Propylene Carbonate | 2.64 | |
| Rb⁺ | Propylene Carbonate | 1.95 | |
| Cs⁺ | Propylene Carbonate | 1.65 | |
| Na⁺ | Acetonitrile | 3.28 | |
| K⁺ | Acetonitrile | 2.50 | |
| Na⁺ | Methanol | 3.33 | |
| K⁺ | Methanol | 2.68 |
Key Applications and Experimental Protocols
15-Crown-5 is utilized in a wide range of applications, primarily due to its cation-binding capabilities. It is extensively used as a phase transfer catalyst, in the construction of ion-selective electrodes, and as a complexing agent in organic synthesis.
Phase Transfer Catalysis
15-Crown-5 can facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid) by transporting a cation from one phase to another. This "solubilizes" the cation's counter-anion in the organic phase, rendering it highly reactive.
Caption: Mechanism of 15-Crown-5 as a phase transfer catalyst.
Experimental Protocol: Williamson Ether Synthesis using 15-Crown-5
The Williamson ether synthesis is a classic organic reaction for the formation of ethers. The use of 15-Crown-5 as a phase transfer catalyst can significantly improve the reaction rate and yield, especially when using solid inorganic bases.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Potassium hydroxide (B78521) (KOH) pellets
-
15-Crown-5
-
Anhydrous toluene
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide pellets (1.2 equivalents).
-
Add the alcohol (1.0 equivalent) and anhydrous toluene.
-
Add a catalytic amount of 15-Crown-5 (e.g., 0.05 equivalents).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether.
Ion-Selective Electrodes
The selective binding of 15-Crown-5 to Na⁺ makes it an excellent ionophore for the fabrication of sodium-selective electrodes. These electrodes are used to measure the concentration of sodium ions in various samples, including biological fluids.
Caption: Schematic of a 15-Crown-5 based ion-selective electrode.
Experimental Protocol: Determination of Cation Binding Constant by Conductometric Titration
Conductometric titration is a common method to determine the stability constant of a crown ether-cation complex. The principle relies on the change in molar conductivity of a salt solution upon the addition of the crown ether.
Materials:
-
A salt of the cation of interest (e.g., NaCl)
-
15-Crown-5
-
A suitable solvent (e.g., acetonitrile)
-
Conductivity meter and cell
-
Microburette
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of 15-Crown-5 of a known, higher concentration (e.g., 2 x 10⁻² M) in the same solvent.
-
Place a known volume of the metal salt solution into the conductivity cell and measure the initial molar conductivity.
-
Titrate the salt solution by adding small, precise aliquots of the 15-Crown-5 solution using a microburette.
-
Record the molar conductivity after each addition and equilibration.
-
Continue the titration until the molar ratio of [15-Crown-5]/[Cation] is approximately 2-3.
-
Plot the molar conductivity as a function of the molar ratio.
-
The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.
Conclusion
15-Crown-5 is a powerful and versatile tool for researchers across numerous scientific fields. Its well-defined structure and selective cation binding properties enable a wide range of applications, from facilitating complex organic syntheses to the development of sensitive analytical devices. This guide provides a foundational understanding of its core properties and practical methodologies to aid in its effective application in the laboratory.
